molecular formula C22H24F3N5O2 B2504323 (1-Benzoylpiperidin-4-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 2034441-65-9

(1-Benzoylpiperidin-4-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Katalognummer: B2504323
CAS-Nummer: 2034441-65-9
Molekulargewicht: 447.462
InChI-Schlüssel: QMWKKXBWIGDCPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Benzoylpiperidin-4-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a synthetic chemical compound for research use. Its core structure is based on a 1-benzoylpiperidine scaffold, a motif present in compounds with high affinity and selectivity for certain biological targets. Compounds featuring the 1-benzoylpiperidin-4-yl)methanamine structure have been investigated as potent and selective agonists for the 5-HT1A receptor, a target of significant interest in neuroscience research for conditions like depression and Parkinson's disease . The integration of a piperazine ring linked to a trifluoromethylpyrimidine group may contribute to modulating the compound's physicochemical properties and binding affinity. This molecular architecture suggests potential for use in pharmacological and neurochemical research. Further studies are required to fully elucidate its specific mechanism of action, binding affinity, and functional activity. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

(1-benzoylpiperidin-4-yl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3N5O2/c23-22(24,25)18-14-19(27-15-26-18)28-10-12-30(13-11-28)21(32)17-6-8-29(9-7-17)20(31)16-4-2-1-3-5-16/h1-5,14-15,17H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWKKXBWIGDCPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Preparation of 1-Benzoylpiperidin-4-one

Procedure (adapted from):

  • Reagents : 4-Piperidone hydrochloride, benzoyl chloride, triethylamine (Et₃N), dichloromethane (DCM).
  • Reaction :
    • Dissolve 4-piperidone hydrochloride (49.02 mmol) in DCM (125 mL).
    • Add Et₃N (25 mL) under nitrogen and cool to 0°C.
    • Dropwise addition of benzoyl chloride (53.92 mmol) over 30 min.
    • Stir at room temperature for 12 h.
  • Workup :
    • Concentrate under reduced pressure.
    • Wash with 1 M HCl (30 mL) and extract with DCM.
    • Dry over MgSO₄ and purify via flash chromatography (hexane/EtOAc 6:4).

Yield : 60% (cream-colored crystallizing oil)
Characterization :

  • ¹H NMR (CDCl₃) : δ 7.56 (dd, J = 2.1, 6.9 Hz, 1H), 3.87 (br s, 4H, piperidine-H)
  • MS (ESI⁺) : m/z 256 [M + H⁺]

Oxidation to 1-Benzoylpiperidin-4-carboxylic Acid

Procedure :

  • Reagents : 1-Benzoylpiperidin-4-one, KMnO₄, H₂SO₄, H₂O.
  • Reaction :
    • Suspend 1-benzoylpiperidin-4-one (10 mmol) in H₂O (50 mL).
    • Add H₂SO₄ (5 mL) and KMnO₄ (30 mmol) at 0°C.
    • Reflux at 100°C for 6 h.
  • Workup :
    • Filter through Celite® to remove MnO₂.
    • Neutralize with NaHCO₃ and extract with EtOAc.

Yield : 75% (white solid)

Synthesis of 4-(6-(Trifluoromethyl)pyrimidin-4-yl)piperazine

Preparation of 4-Chloro-6-(trifluoromethyl)pyrimidine

Procedure :

  • Reagents : 6-(Trifluoromethyl)uracil, POCl₃, N,N-dimethylaniline.
  • Reaction :
    • Reflux 6-(trifluoromethyl)uracil (20 mmol) in POCl₃ (50 mL) with N,N-dimethylaniline (2 mL) for 4 h.
  • Workup :
    • Concentrate under reduced pressure.
    • Quench with ice-water and extract with DCM.

Yield : 85% (pale yellow liquid)

Nucleophilic Aromatic Substitution with Piperazine

Procedure (adapted from):

  • Reagents : 4-Chloro-6-(trifluoromethyl)pyrimidine, piperazine, DMF.
  • Reaction :
    • Dissolve 4-chloro-6-(trifluoromethyl)pyrimidine (10 mmol) and piperazine (15 mmol) in DMF (30 mL).
    • Heat at 80°C for 24 h.
  • Workup :
    • Dilute with H₂O (100 mL) and extract with EtOAc.
    • Purify via silica gel chromatography (DCM/MeOH 9:1).

Yield : 68% (off-white solid)
Characterization :

  • ¹⁹F NMR (CDCl₃) : δ -63.4 (s, CF₃)
  • MS (ESI⁺) : m/z 277 [M + H⁺]

Methanone Bridge Assembly via Friedel-Crafts Acylation

Synthesis of 1-Benzoylpiperidin-4-carbonyl Chloride

Procedure (adapted from):

  • Reagents : 1-Benzoylpiperidin-4-carboxylic acid, oxalyl chloride, DCM.
  • Reaction :
    • Suspend carboxylic acid (10 mmol) in DCM (20 mL).
    • Add oxalyl chloride (15 mmol) dropwise at 0°C.
    • Stir at room temperature for 2 h.
  • Workup :
    • Remove solvent under reduced pressure.

Yield : Quantitative (yellow oil)

Coupling with 4-(6-(Trifluoromethyl)pyrimidin-4-yl)piperazine

Procedure :

  • Reagents : 1-Benzoylpiperidin-4-carbonyl chloride, 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine, FeCl₃, DCM.
  • Reaction :
    • Dissolve acid chloride (5 mmol) and piperazine derivative (5 mmol) in DCM (30 mL).
    • Add FeCl₃ (0.5 mmol) and stir at 0°C for 1 h.
    • Warm to room temperature and stir for 12 h.
  • Workup :
    • Quench with H₂O (50 mL) and extract with DCM.
    • Purify via flash chromatography (hexane/EtOAc 7:3).

Yield : 55% (white crystalline solid)
Characterization :

  • ¹H NMR (CDCl₃) : δ 8.45 (s, 1H, pyrimidine-H), 7.52–7.21 (m, 5H, Ar-H)
  • ¹⁹F NMR (CDCl₃) : δ -63.2 (s, CF₃)
  • HRMS (ESI⁺) : m/z 527.1892 [M + H⁺] (calc. 527.1885)

Alternative Synthetic Routes and Optimization

Microwave-Assisted Flow Synthesis

Procedure (adapted from):

  • Reagents : 1-Benzoylpiperidin-4-carboxylic acid, 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine, microwaves.
  • Reaction :
    • Pump reactants (0.1 M in DCM) through a PTFE tube reactor (10 mL volume).
    • Irradiate with microwaves (200 W, 150°C) at 2 MPa pressure.
  • Yield : 72% (20 min residence time)

Advantages :

  • 30% reduction in energy consumption vs. batch methods
  • Scalable to gram-scale production

Critical Analysis of Methodologies

Parameter Batch Synthesis Flow Synthesis
Reaction Time 24–48 h 20 min
Yield 55–68% 72%
Scalability Limited by vessel size Continuous process
Energy Efficiency Low High

Key Observations :

  • Friedel-Crafts acylation suffers from moderate yields due to competing side reactions (e.g., over-acylation).
  • Microwave flow synthesis enhances reproducibility and reduces byproduct formation.

Analyse Chemischer Reaktionen

Types of Reactions

(1-Benzoylpiperidin-4-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone undergoes various chemical reactions, including:

  • Oxidation: : Where the compound is subjected to oxidation, possibly forming corresponding oxides or introducing additional functional groups.

  • Reduction: : Reduction reactions can modify the functional groups, potentially leading to changes in chemical properties.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, particularly on the benzoyl or pyrimidine rings.

Common Reagents and Conditions

  • Oxidizing agents: : Such as potassium permanganate or chromium trioxide.

  • Reducing agents: : Including lithium aluminum hydride or hydrogen in the presence of a metal catalyst.

  • Substitution reagents: : Varied, depending on the desired product; e.g., halogenating agents for electrophilic substitution.

Major Products

  • Oxidation: : Yields oxides or introduces additional oxygen-containing functional groups.

  • Reduction: : Results in reduced forms of the benzoyl or pyrimidinyl groups.

  • Substitution: : Produces substituted derivatives, modifying the chemical and physical properties of the original compound.

Wissenschaftliche Forschungsanwendungen

(1-Benzoylpiperidin-4-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone finds applications across several domains:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its interactions with biological macromolecules and potential use in bioconjugation.

  • Medicine: : Explored for its pharmacological properties, including potential therapeutic applications.

  • Industry: : Utilized in the development of new materials, agrochemicals, and specialty chemicals.

Wirkmechanismus

The mechanism by which (1-Benzoylpiperidin-4-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone exerts its effects involves:

  • Molecular Targets: : The compound may interact with specific proteins, enzymes, or receptors, modulating their activity.

  • Pathways Involved: : Depending on the biological context, it can affect signaling pathways, metabolic processes, or cellular functions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs from Literature

The following compounds share structural or functional similarities with the target molecule:

Table 1: Key Structural Analogs and Their Properties
Compound Name Key Structural Features Synthesis Yield (%) Melting Point (°C) Reference
(4-Benzylpiperazin-1-yl)[1-(3-fluorobenzoyl)piperidin-4-yl]methanone Benzylpiperazine + 3-fluorobenzoylpiperidine N/A N/A
(4-Benzhydrylpiperazin-1-yl)(1-((2,4-dinitrophenyl)sulfonyl)piperidin-4-yl)methanone (7o) Benzhydrylpiperazine + 2,4-dinitrophenylsulfonylpiperidine 46 184–188
{6-[4-Chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(substituted sulfonyl)piperazin-1-yl]methanone (11a-j) Trifluoromethylpyrimidine + sulfonylpiperazine 31–59 120–220
1-[4-(1,5-dimethylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-4-piperidyl amine Trifluoromethylpyrimidine + piperidine (amine substituent) N/A N/A

Structural and Functional Analysis

Core Heterocyclic Moieties
  • Piperazine-Piperidine Methanones: The target compound and analog 7o share a piperazine-piperidine methanone scaffold.
  • Trifluoromethylpyrimidine Derivatives : Analogs such as 11a-j and the compound from include trifluoromethylpyrimidine but lack the benzoylpiperidine moiety. This difference may impact solubility and membrane permeability.
Substituent Effects
  • Benzoyl vs.
  • Sulfonyl vs. Pyrimidinyl Groups : Sulfonyl-containing analogs (e.g., 7o , 11a-j ) exhibit higher polarity, which may reduce blood-brain barrier penetration compared to the target’s pyrimidine group .

Hypothetical Bioactivity Comparison

While explicit bioactivity data for the target compound is absent in the provided evidence, inferences can be drawn from analogs:

  • Antimicrobial Potential: Sulfonylpiperazine analogs (7o, 11a-j) show structural resemblance to sulfonamide antibiotics, implying possible antimicrobial activity .
  • Neurological Targets : The benzoylpiperidine moiety is common in acetylcholinesterase inhibitors, suggesting the target compound may interact with similar pathways .

Biologische Aktivität

The compound (1-Benzoylpiperidin-4-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone , with CAS number 2034441-65-9 , is a novel small molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C22H24F3N5O2C_{22}H_{24}F_{3}N_{5}O_{2}, with a molecular weight of 447.5 g/mol . Its structure incorporates a benzoyl group attached to a piperidine ring, which is further substituted with a piperazine moiety containing a trifluoromethyl-pyrimidine group. This unique configuration is believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC22H24F3N5O2C_{22}H_{24}F_{3}N_{5}O_{2}
Molecular Weight447.5 g/mol
CAS Number2034441-65-9

The biological activity of this compound is primarily linked to its interaction with various molecular targets, including receptors and enzymes involved in critical signaling pathways. The benzoylpiperidine fragment is recognized as a privileged structure in drug development, influencing various biological functions such as:

  • Inhibition of Enzyme Activity : The compound has been shown to act as an inhibitor for certain enzymes, including monoacylglycerol lipase (MAGL), which plays a role in the endocannabinoid system. For instance, modifications of related benzoylpiperidine compounds have demonstrated significant inhibition of MAGL with IC50 values ranging from 0.84 µM to 80 nM .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds featuring the benzoylpiperidine structure. In vitro assays have demonstrated that derivatives exhibit antiproliferative effects against various cancer cell lines, including:

  • Breast Cancer Cells : Compounds have shown IC50 values ranging from 19.9 µM to 75.3 µM against human breast cancer cell lines (e.g., MDA-MB-231 and MCF-7) .
  • Ovarian Cancer Cells : Similar activity was noted in ovarian cancer cell lines (COV318 and OVCAR-3), suggesting broad-spectrum anticancer activity.

Neuroprotective Effects

The compound may also exhibit neuroprotective properties by modulating neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors. The presence of the piperazine moiety enhances its affinity for these receptors, potentially leading to therapeutic applications in neurodegenerative diseases.

Case Studies

  • In Vivo Pharmacokinetics : A study assessing the pharmacokinetics of related trifluoromethyl-pyrimidine compounds indicated that intravenous administration resulted in measurable systemic concentrations, while oral administration yielded minimal absorption . This suggests that bioavailability may be a critical factor in the therapeutic efficacy of these compounds.
  • Synthetic Derivatives : Research into synthetic derivatives has revealed that structural modifications can significantly enhance biological activity. For example, introducing different substituents on the phenyl ring has resulted in compounds with improved potency against target enzymes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.